molecular formula C25H17BrN2O7 B303251 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

Numéro de catalogue B303251
Poids moléculaire: 537.3 g/mol
Clé InChI: DHCNGWASTJOZGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid, also known as BIX-01294, is a small molecule inhibitor of histone methyltransferase G9a. It was first synthesized in 2007 by Kubicek et al. and has since been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mécanisme D'action

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid inhibits the activity of G9a by binding to its SET domain, which is responsible for its histone methyltransferase activity. This binding prevents G9a from methylating histone H3 at lysine 9, leading to changes in chromatin structure and gene expression. The inhibition of G9a by 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has been shown to induce apoptosis in cancer cells and promote differentiation in stem cells.
Biochemical and Physiological Effects:
5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has been shown to have a wide range of biochemical and physiological effects, including changes in gene expression, chromatin structure, and cell differentiation. It has been shown to induce apoptosis in cancer cells and promote differentiation in stem cells. 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid is a potent and selective inhibitor of G9a, making it a valuable tool for studying the role of G9a in various biological processes. Its small size and low molecular weight also make it a suitable candidate for in vivo studies. However, 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Orientations Futures

There are many potential future directions for the study of 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid. One area of research is the development of more potent and selective G9a inhibitors with improved pharmacokinetic properties. Another area of research is the identification of new targets for 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid, as it has been shown to have effects beyond the inhibition of G9a. Additionally, the use of 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Overall, 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has the potential to be a valuable tool for understanding the role of epigenetic modifications in various biological processes and for the development of novel therapeutics for cancer and other diseases.

Méthodes De Synthèse

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid is synthesized through a multi-step process involving the condensation of 2-aminobenzoic acid with 4-(ethoxycarbonyl)phenylglycine followed by the reaction with phthalic anhydride to form the isoindole ring. The resulting compound is then reacted with 5-bromo-2-nitrobenzoic acid in the presence of palladium catalyst to form the final product. The synthesis method has been optimized to yield 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid with high purity and yield.

Applications De Recherche Scientifique

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of G9a, a histone methyltransferase that is overexpressed in various types of cancer. G9a plays a critical role in maintaining the epigenetic landscape of cancer cells, and its inhibition by 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid leads to changes in gene expression and cell differentiation, ultimately resulting in cell death. 5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Propriétés

Nom du produit

5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid

Formule moléculaire

C25H17BrN2O7

Poids moléculaire

537.3 g/mol

Nom IUPAC

5-bromo-2-[[2-(4-ethoxycarbonylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C25H17BrN2O7/c1-2-35-25(34)13-3-7-16(8-4-13)28-22(30)17-9-5-14(11-18(17)23(28)31)21(29)27-20-10-6-15(26)12-19(20)24(32)33/h3-12H,2H2,1H3,(H,27,29)(H,32,33)

Clé InChI

DHCNGWASTJOZGZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

SMILES canonique

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.